![molecular formula C17H17N3O3S B6421766 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878716-93-9](/img/structure/B6421766.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide (ETMC) is an organic compound with a wide range of applications in scientific research. It is a derivative of thiadiazole and is a useful reagent in organic synthesis. ETMC has been used in a variety of studies to investigate the mechanism of action of various molecules and to study their biochemical and physiological effects.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide has been used in a variety of scientific research applications, including the study of the mechanism of action of various molecules, the investigation of biochemical and physiological effects, and the development of new drugs. It has also been used in the study of enzyme inhibition, drug metabolism, and protein-protein interactions. Furthermore, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide has been used in the development of new catalysts and in the synthesis of new compounds.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is not fully understood. However, it is believed to interact with various proteins and enzymes to modulate their activity. It has been shown to interact with enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, as well as proteins such as P-glycoprotein and CYP2D6. Furthermore, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide has been shown to inhibit the enzyme CYP3A4, which is involved in the metabolism of many drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide are not fully understood. However, it has been shown to inhibit the enzyme CYP3A4, which is involved in the metabolism of many drugs. Furthermore, it has been shown to interact with various proteins and enzymes to modulate their activity. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide has been shown to have an anti-inflammatory effect in animal models.
Advantages and Limitations for Laboratory Experiments
The use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide in laboratory experiments offers several advantages. It is a versatile reagent that can be used in a variety of synthetic reactions. Furthermore, it is relatively inexpensive and can be easily obtained. However, there are some limitations to its use. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide is a relatively unstable compound and must be handled carefully to avoid degradation. Furthermore, the reaction conditions must be carefully optimized to ensure the desired product is obtained in high yields.
Future Directions
The potential future directions for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide are numerous. It could be used in the development of new drugs and catalysts, as well as in the study of enzyme inhibition, drug metabolism, and protein-protein interactions. Additionally, it could be used in the synthesis of new compounds and in the study of biochemical and physiological effects. Furthermore, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide could be used in the development of new analytical methods for the detection of drugs and other molecules. Finally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide could be used in the development of new materials and in the study of the mechanism of action of various molecules.
Synthesis Methods
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide can be synthesized by a number of methods, including a reaction of 5-ethyl-1,3,4-thiadiazol-2-yl bromide with 3-methylphenoxyacetic acid in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or ethyl acetate and yields the desired product in high yields. The reaction conditions can be further optimized to improve the yield and purity of the product.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-15-19-20-17(24-15)18-16(21)14-8-7-13(23-14)10-22-12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCPJZXIWZDYSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330435 | |
Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726777 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide | |
CAS RN |
878716-93-9 | |
Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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